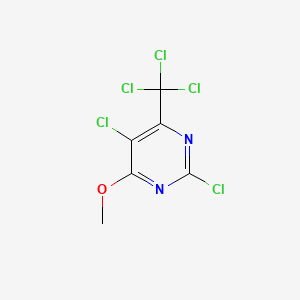
7-(tert-Butyl)-1-methylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butyl)-1-methylphenanthrene is an organic compound that belongs to the phenanthrene family. Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. The tert-butyl and methyl groups attached to the phenanthrene core modify its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-1-methylphenanthrene typically involves the alkylation of phenanthrene derivatives. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the use of Grignard reagents. In this approach, a phenanthrene derivative is reacted with a tert-butyl magnesium halide in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl)-1-methylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically targets the methyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This reaction can reduce any double bonds present in the phenanthrene core.
Substitution: Electrophilic substitution reactions are common, where the tert-butyl or methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 7-(tert-Butyl)-1-carboxyphenanthrene.
Reduction: this compound with reduced double bonds.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Scientific Research Applications
7-(tert-Butyl)-1-methylphenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its interactions with biological macromolecules. It can be used as a probe to study the binding sites of enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets make it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-(tert-Butyl)-1-methylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methyl groups influence its binding affinity and specificity. The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby affecting their catalytic functions. In biological systems, it may interact with cell membranes and influence signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound without the tert-butyl and methyl groups.
1-Methylphenanthrene: A derivative with only a methyl group attached.
7-tert-Butylphenanthrene: A derivative with only a tert-butyl group attached.
Uniqueness
7-(tert-Butyl)-1-methylphenanthrene is unique due to the presence of both tert-butyl and methyl groups. These groups enhance its chemical stability and modify its reactivity compared to its parent compound and other derivatives. The combination of these groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H20 |
|---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
7-tert-butyl-1-methylphenanthrene |
InChI |
InChI=1S/C19H20/c1-13-6-5-7-18-16(13)10-8-14-12-15(19(2,3)4)9-11-17(14)18/h5-12H,1-4H3 |
InChI Key |
VHKNNDWVTRZOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)
![N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)

![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)

![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)




![3-[(Ethylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353343.png)
![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)

